2-Chloro-5-cyanobenzenesulfonamide
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Overview
Description
2-Chloro-5-cyanobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white crystalline solid that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyanobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the chlorination of 5-cyanobenzenesulfonamide using triphosgene as a chlorinating agent. The reaction is typically carried out in 1,2-dichloroethane at 80°C with N,N-dimethylacetamide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. These methods are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyanobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
2-Chloro-5-cyanobenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biological effects. For example, it has been shown to inhibit carbonic anhydrase IX, which is involved in tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzenesulfonamide
- 2-Chloro-5-methylbenzenesulfonamide
- 2-Chloro-5-aminobenzenesulfonamide
Uniqueness
2-Chloro-5-cyanobenzenesulfonamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its cyano group and sulfonamide moiety make it particularly useful in various synthetic and biological applications .
Properties
IUPAC Name |
2-chloro-5-cyanobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRASOYVDGPZKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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